3-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine
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Overview
Description
3-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine is a compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under various conditions, often involving the use of specific catalysts and reagents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions can vary, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
3-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted piperidines and pyridines, such as trifluoromethylpyridine and trifluoromethylpiperidine derivatives .
Uniqueness
3-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine is unique due to its specific combination of the trifluoromethyl group, piperidine ring, and pyridine ring. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C12H13F3N2O |
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Molecular Weight |
258.24 g/mol |
IUPAC Name |
pyridin-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)10-3-6-17(7-4-10)11(18)9-2-1-5-16-8-9/h1-2,5,8,10H,3-4,6-7H2 |
InChI Key |
LZWJBWGRDPZVOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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